

(4-Ethoxy-3-formylphenyl)boronic acid structural information and SMILES

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Compound of Interest

Compound Name: (4-Ethoxy-3-formylphenyl)boronic acid

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An In-Depth Technical Guide to **(4-Ethoxy-3-formylphenyl)boronic acid**

Abstract

(4-Ethoxy-3-formylphenyl)boronic acid (CAS: 480424-63-3) is a bifunctional organoboron compound that serves as a pivotal building block in modern organic synthesis. Possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group, it is uniquely positioned for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, a plausible synthetic pathway, and its critical application in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed protocols relevant to researchers in medicinal chemistry and materials science.

Chemical Identity and Structural Information

The utility of **(4-Ethoxy-3-formylphenyl)boronic acid** stems from its distinct structural features: an aromatic ring substituted with an ethoxy group, an ortho-positioned formyl group, and a para-positioned boronic acid. This arrangement allows for sequential and site-selective functionalization, making it a valuable intermediate.

Nomenclature and Key Identifiers

A summary of the compound's identifiers is presented below for unambiguous reference.

Identifier	Value	Reference
IUPAC Name	(4-Ethoxy-3-formylphenyl)boronic acid	N/A
Synonyms	3-Formyl-4-ethoxyphenylboronic acid	[1]
CAS Number	480424-63-3	[1] [2]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1] [3]
MDL Number	MFCD06801740	[1]

Molecular Structure and Representations

The structure of organoboron compounds is central to their reactivity. Boronic acids are known to exist in equilibrium with their cyclic anhydride form (a boroxine).

- SMILES (Simplified Molecular Input Line Entry System): B(C1=CC(=C(C=C1)OCC)C=O)(O)O[\[3\]](#)
- InChI (International Chemical Identifier): InChI=1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3[\[3\]](#)
- InChIKey: ODRRAKCLFURNFU-UHFFFAOYSA-N[\[3\]](#)

Caption: 2D structure of **(4-Ethoxy-3-formylphenyl)boronic acid**.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Reference
Molecular Weight	193.99 g/mol	[1][2]
Monoisotopic Mass	194.07504 Da	[3]
Appearance	Solid (inferred from related compounds)	[4][5]
Melting Point	175-189 °C	[2]
Boiling Point	399.962 °C at 760 mmHg	[2]
Density	1.218 g/cm ³	[2]

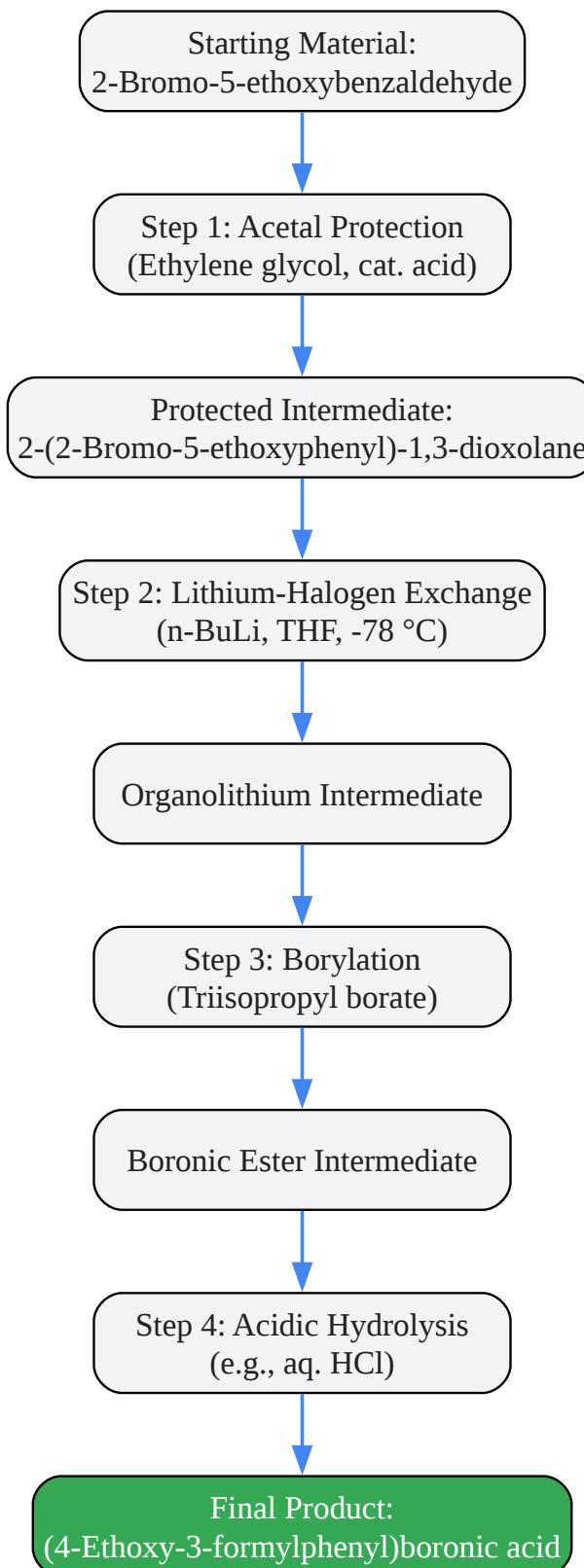
Synthesis and Manufacturing

A plausible and efficient synthesis of **(4-Ethoxy-3-formylphenyl)boronic acid** can be adapted from established methods for preparing substituted arylboronic acids, such as the one reported by Nöth for 4-formylphenylboronic acid.[5][6] The key challenge is the presence of the reactive aldehyde, which is incompatible with the organometallic intermediates (Grignard or organolithium reagents) required for borylation. Therefore, a protection-deprotection strategy is essential.

Causality of Experimental Choices:

- Protection: The formyl group is first converted to an acetal. This protecting group is stable under the strongly basic/nucleophilic conditions of Grignard reagent formation but can be easily removed later under acidic conditions.
- Metal-Halogen Exchange: The aryl bromide is converted to a more reactive organometallic species. This can be achieved via a Grignard reaction (with magnesium) or, more commonly for higher yields, a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.
- Borylation: The resulting aryl anion acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).

- Deprotection/Hydrolysis: Acidic workup serves a dual purpose: it hydrolyzes the boronic ester intermediate to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl moiety.

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Caption: Proposed synthetic workflow for **(4-Ethoxy-3-formylphenyl)boronic acid**.

Key Applications in Organic Synthesis

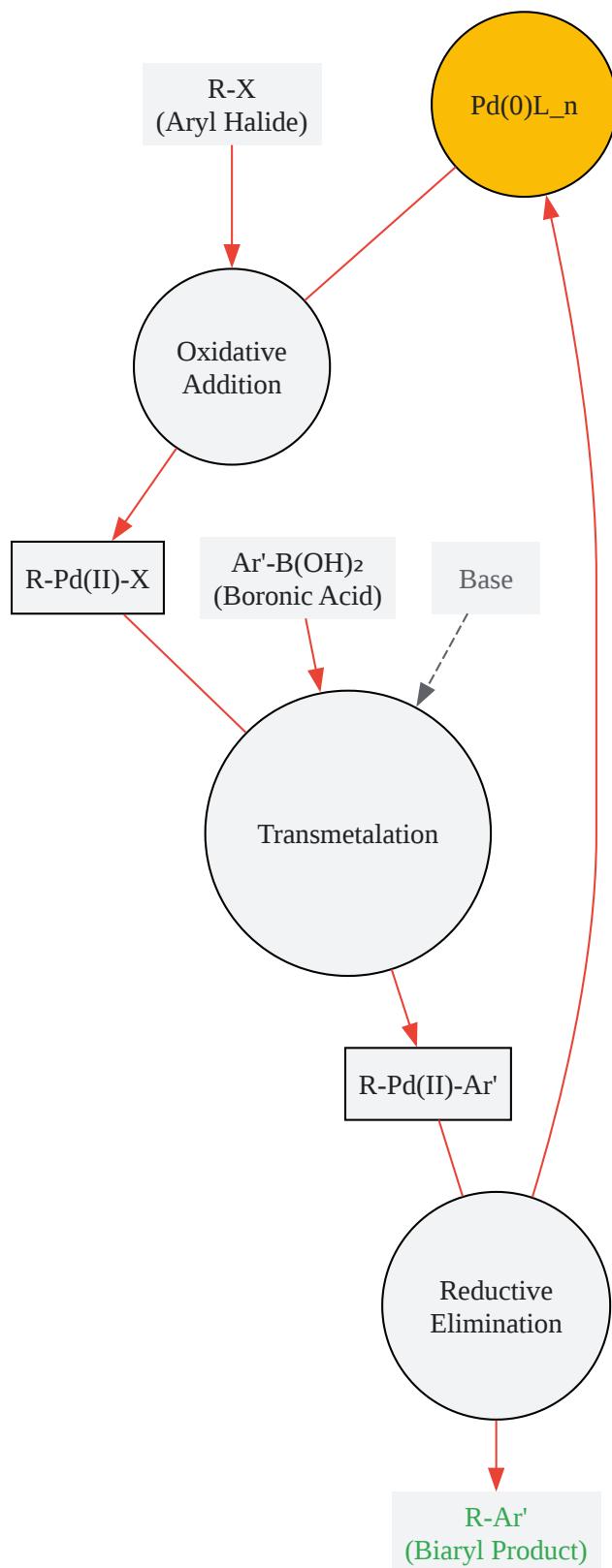
Boronic acids are indispensable tools in organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of **(4-Ethoxy-3-formylphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.[\[10\]](#)[\[11\]](#)[\[12\]](#) Its tolerance for a wide variety of functional groups, including the aldehyde present in our topic compound, makes it exceptionally powerful for late-stage functionalization in drug discovery.[\[13\]](#)

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The boronic acid must first be activated by a base (e.g., Na_2CO_3 , K_3PO_4) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(4-Ethoxy-3-formylphenyl)boronic acid** with an aryl bromide.

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-ethoxy-3-carbaldehyde from 4-bromotoluene and **(4-Ethoxy-3-formylphenyl)boronic acid**.

Materials:

- **(4-Ethoxy-3-formylphenyl)boronic acid** (1.0 eq)
- 4-Bromotoluene (1.1 eq)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.08 eq)
- Potassium Carbonate (K_2CO_3) (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)
- Inert gas (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add **(4-Ethoxy-3-formylphenyl)boronic acid**, 4-bromotoluene, and potassium carbonate.
- Catalyst Addition: In a separate vial, pre-mix the $\text{Pd}(\text{OAc})_2$ and PPh_3 in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active $\text{Pd}(0)$ catalyst from the $\text{Pd}(\text{II})$ precatalyst.
- Solvent Addition & Degassing: Add the dioxane/water solvent mixture to the flask. Bubble an inert gas (e.g., argon) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

- Reaction: Heat the mixture to 80-90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.

- Hazard Classification: The compound is classified as corrosive.
 - GHS Pictogram: GHS05 (Corrosion)
 - Signal Word: Danger
 - Hazard Statement: H314 - Causes severe skin burns and eye damage.
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. The compound may contain varying amounts of its anhydride form.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[14\]](#)[\[15\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

Conclusion

(4-Ethoxy-3-formylphenyl)boronic acid stands out as a highly functionalized and strategic building block for synthetic chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, while retaining a modifiable aldehyde handle, provides a direct route to complex biaryl structures. These structures are foundational to numerous pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in research and development.

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